1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
The compound is a complex organic molecule. It contains a methoxybenzyl group (a benzene ring with a methoxy and a methyl group), a 2-oxo-1,2-dihydro-3-pyridinecarbonitrile group (a pyridine ring with a carbonitrile and a ketone group), and a phenyl group (a benzene ring) .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The methoxybenzyl and phenyl groups are aromatic, while the 2-oxo-1,2-dihydro-3-pyridinecarbonitrile group contains a heterocyclic ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The presence of the carbonitrile group could make it susceptible to nucleophilic attack. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Structural Analysis and Synthesis : This compound and its derivatives are often studied for their crystal and molecular structures. For instance, Zugenmaier (2013) discussed the crystal structure of a similar compound, highlighting its synthesis and the strong dipolar interactions within its structure (Zugenmaier, 2013).
Optical Properties : Cetina et al. (2010) explored the optical properties of related pyridine derivatives, including their fluorescence spectra in various solvents, providing insights into their potential applications in optical devices (Cetina, Tranfić, Sviben, Jukić, 2010).
Materials Science Applications : El-Menyawy et al. (2019) synthesized pyrazolo[4,3-b]pyridine derivatives and investigated their thermal stability, crystalline structure, and photovoltaic properties, which are essential for material science applications (El-Menyawy, Zedan, Nawar, 2019).
Chemical Synthesis and Modification : Moustafa and Girgis (2007) detailed the synthesis of similar compounds, focusing on the molecular structure and bond lengths, which is crucial for understanding chemical reactivity and potential applications (Moustafa, Girgis, 2007).
Antimicrobial Activity : Ibrahim et al. (2011) synthesized nitrogen bridge-head pyrido[1,2-b][1,2,4]triazepines incorporating a similar moiety and screened them for antimicrobial activity, indicating potential pharmaceutical applications (Ibrahim, Mohamed, El-Gohary, Gabr, Abdel-Megid, 2011).
Mechanism of Action
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-24-19-9-5-6-15(10-19)13-22-14-18(11-17(12-21)20(22)23)16-7-3-2-4-8-16/h2-11,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBUQRRFIRFCOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=C(C2=O)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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